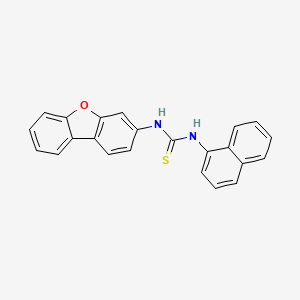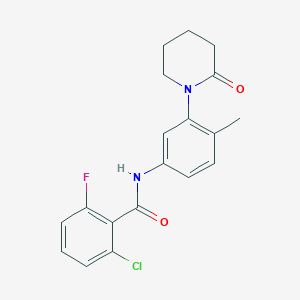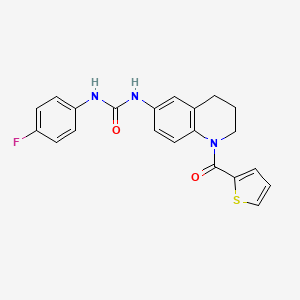![molecular formula C17H16ClN3O B2682726 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 852140-66-0](/img/structure/B2682726.png)
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a chlorophenyl group and a urea linkage.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a phenyl ring substituted with a chlorine atom, and a urea linkage connecting these two components .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring and the chlorophenyl group. The indole ring is a versatile substrate in organic chemistry and can undergo a variety of transformations . The chlorophenyl group could potentially be involved in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorine atom could increase the compound’s density and boiling point compared to similar compounds without halogen substitution .Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
A study highlighted two promising new insecticides, including a compound similar to 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, showcasing an unprecedented mode of action against insect species of different orders. The compounds were found to interfere with cuticle deposition, leading to a failure to moult or pupate in insects, which ultimately resulted in death. These findings suggest potential applications in pest control, emphasizing safety towards mammals and a specific action mechanism that targets insect development (Mulder & Gijswijt, 1973).
Corrosion Inhibition
Another significant application involves the corrosion inhibition of mild steel in acidic solutions. A related compound demonstrated good performance as an inhibitor, reducing the corrosion rate of mild steel in hydrochloric acid solutions. This research is crucial for industrial applications where corrosion resistance is vital, offering insights into the compound's effectiveness and mechanisms as a mixed-type inhibitor (Bahrami & Hosseini, 2012).
Antitumor Activities
In the realm of medicinal chemistry, derivatives of 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea have been synthesized and evaluated for their antitumor activities. Some derivatives showed promising results, highlighting the compound's potential as a scaffold for developing new cancer therapies. This research underscores the importance of structural modification and biological evaluation in drug discovery (Ling et al., 2008).
Electro-Optic Properties
A computational study assessed the electro-optic properties of a novel chalcone derivative closely related to 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea. The study provided insights into the compound's potential applications in nonlinear optics and optoelectronic device fabrication, demonstrating superior properties that could be leveraged in advanced technology (Shkir et al., 2018).
Environmental Impact
Research on the environmental occurrence and analytical detection methods for triclocarban, a compound structurally similar to 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, addresses the need for sensitive, selective, and affordable analytical techniques. This work is critical for understanding the environmental fate and impact of such compounds, contributing to environmental science and pollution control (Halden & Paull, 2004).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and biological activity, which are not known from the information available .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11-8-13-9-12(2-7-16(13)20-11)10-19-17(22)21-15-5-3-14(18)4-6-15/h2-9,20H,10H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGSGBVDCILPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2682653.png)
![(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682655.png)
![[5-Amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2682657.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2682658.png)


![4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2682661.png)

![5-Methyl-3-(2-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-4-carboxamide](/img/structure/B2682663.png)
